

Benzo(j)fluoranthene CAS number and molecular weight

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Compound of Interest

Compound Name: Benzo(j)fluoranthene

Cat. No.: B125817

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An In-depth Technical Guide to **Benzo(j)fluoranthene**: Properties, Analysis, and Toxicological Profile

This technical guide provides a comprehensive overview of **Benzo(j)fluoranthene** (B(j)F), a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in toxicology, environmental science, and drug development. This document details its chemical and physical properties, analytical methodologies for its detection, and a thorough examination of its metabolic pathways and carcinogenic mechanisms.

Core Chemical and Physical Properties

Benzo(j)fluoranthene is a five-ringed polycyclic aromatic hydrocarbon.[1][2] It is a solid, yellow crystalline substance that is insoluble in water.[3]

Property	Value	Reference
CAS Number	205-82-3	[1][2][4][5][6][7][8]
Molecular Formula	C ₂₀ H ₁₂	[1][4][5]
Molecular Weight	252.31 g/mol	[3][8][9]
Appearance	Yellow to orange solid	[3]
Melting Point	166 °C	[6]
Boiling Point	480 °C	[6]
Flash Point	229 °C	[6]
Solubility	Insoluble in water	[3]

Analytical Methodologies

The detection and quantification of **Benzo(j)fluoranthene** in various matrices are crucial for toxicological and environmental assessments. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is a widely used and highly sensitive method for the analysis of PAHs, including **Benzo(j)fluoranthene**.

Experimental Protocol: Analysis of Benzo(j)fluoranthene in Biological Samples by HPLC-FLD

This protocol is a representative method for the extraction and quantification of **Benzo(j)fluoranthene** from biological matrices such as plasma or tissue homogenates.

1. Sample Preparation and Extraction:

- Objective: To extract **Benzo(j)fluoranthene** from the biological matrix and remove interfering substances.
- Procedure:
 - To 1 mL of plasma or tissue homogenate, add an internal standard (e.g., a deuterated PAH) to correct for extraction losses.

- Perform a liquid-liquid extraction by adding 2 mL of a mixture of hexane and acetone (1:1 v/v).
- Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.
- Carefully collect the upper organic layer containing the PAHs.
- Repeat the extraction process on the aqueous layer to maximize recovery.
- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the mobile phase for HPLC analysis.

2. HPLC-FLD Analysis:

- Objective: To separate and quantify **Benzo(j)fluoranthene** using HPLC with fluorescence detection.
- Instrumentation:
 - HPLC system with a gradient pump and autosampler.
 - Fluorescence detector.
 - Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Chromatographic Conditions:
 - Mobile Phase A: Water
 - Mobile Phase B: Acetonitrile
 - Gradient Elution:
 - 0-5 min: 60% B
 - 5-20 min: Linear gradient to 100% B

- 20-25 min: Hold at 100% B
 - 25-30 min: Return to 60% B and equilibrate
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 µL
 - Fluorescence Detection:
 - Excitation Wavelength: 290 nm
 - Emission Wavelength: 500 nm
3. Quantification:
- Objective: To determine the concentration of **Benzo(j)fluoranthene** in the sample.
 - Procedure:
 - Prepare a series of calibration standards of known **Benzo(j)fluoranthene** concentrations.
 - Inject the standards into the HPLC system to generate a calibration curve.
 - Inject the prepared sample extracts.
 - The concentration of **Benzo(j)fluoranthene** in the sample is calculated by comparing its peak area to the calibration curve, after correcting for the recovery of the internal standard.

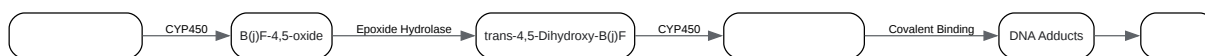
Metabolic Activation and Carcinogenesis

The carcinogenicity of **Benzo(j)fluoranthene**, like many other PAHs, is dependent on its metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA.

Metabolic Pathway

The metabolism of **Benzo(j)fluoranthene** is primarily mediated by cytochrome P450 enzymes. The key steps involve the formation of epoxides, which are then hydrolyzed by epoxide

hydrolase to form dihydrodiols. These dihydrodiols can be further oxidized by cytochrome P450 to form highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites. The major metabolites identified are trans-4,5-dihydroxybenzo(j)fluoranthene and trans-9,10-dihydroxybenzo(j)fluoranthene.

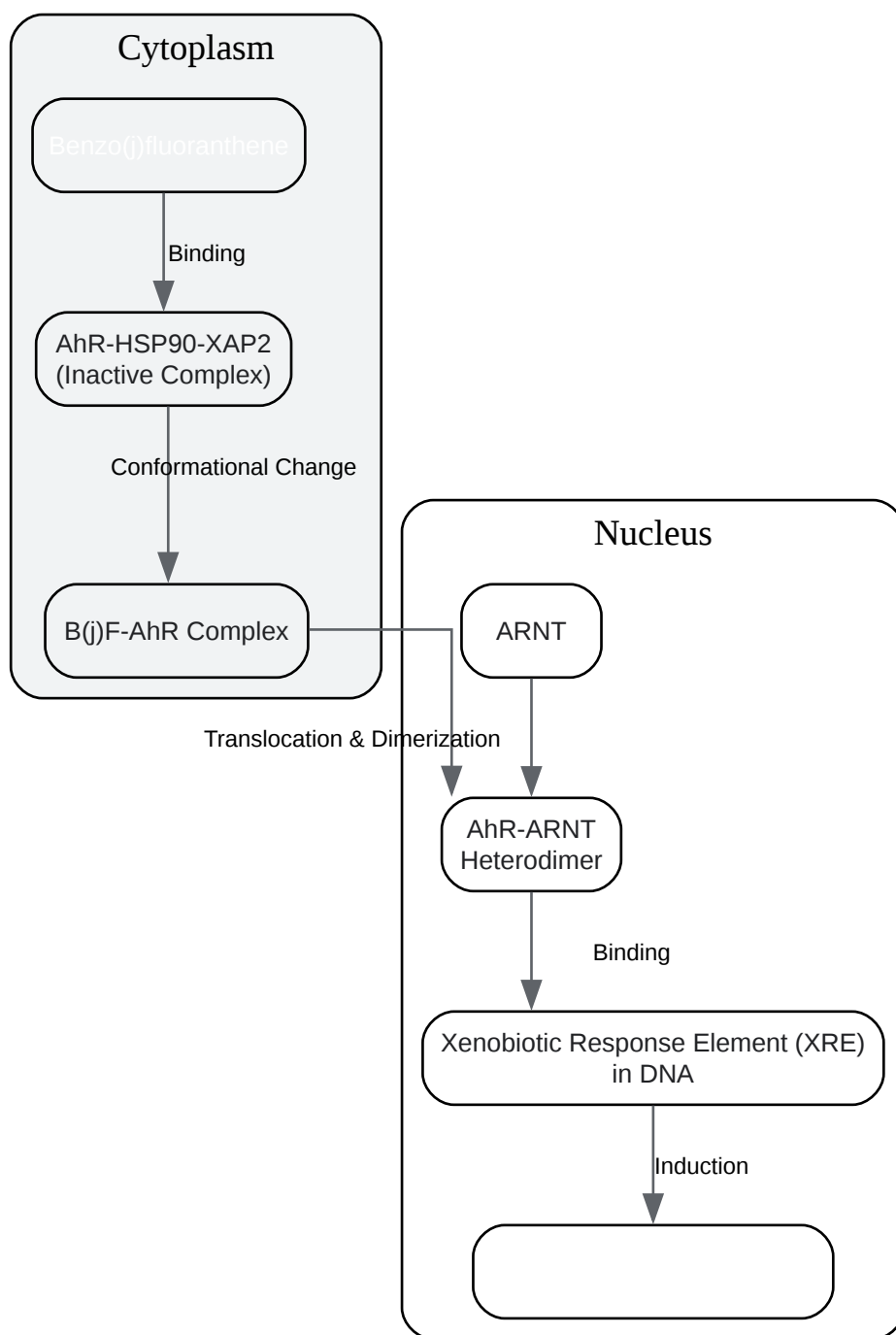


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Caption: Metabolic activation of **Benzo(j)fluoranthene**.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The induction of cytochrome P450 enzymes involved in **Benzo(j)fluoranthene** metabolism is regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.



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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Toxicological Studies and Data

The carcinogenicity of **Benzo(j)fluoranthene** has been evaluated in animal models, with significant tumor-initiating activity observed in mouse skin.

Experimental Protocol: Mouse Skin Carcinogenesis Bioassay

This protocol outlines a standard two-stage carcinogenesis study to assess the tumor-initiating potential of **Benzo(j)fluoranthene**.

1. Animals and Housing:

- Species: Female CD-1 or SENCAR mice (6-8 weeks old).
- Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. The dorsal skin of the mice is shaved 2 days before the initiation phase.

2. Initiation:

- Objective: To induce mutations in the skin cells.
- Procedure:
 - A single topical application of **Benzo(j)fluoranthene** dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin.
 - A range of doses can be tested to establish a dose-response relationship. A typical initiating dose might be in the range of 1-5 μmol per mouse.
 - A control group receives the solvent only.

3. Promotion:

- Objective: To stimulate the clonal expansion of initiated cells.
- Procedure:
 - Two weeks after initiation, the promotion phase begins.

- A tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area twice a week.
- The promotion continues for a period of 20-30 weeks.

4. Observation and Data Collection:

- Objective: To monitor tumor development and collect data.
- Procedure:
 - Mice are observed weekly for the appearance of skin papillomas.
 - The number and size of tumors on each mouse are recorded.
 - At the end of the study, mice are euthanized, and skin tumors are excised for histopathological analysis to confirm the diagnosis of papillomas and identify any progression to squamous cell carcinomas.

Summary of Tumorigenicity Data

Compound	Dose (μmol/mouse)	Tumor Incidence (%)	Tumors per Mouse	Reference
Benzo(j)fluoranthene	3	90	7.8	[5]
B(j)F-4,5-diol	3	100	5.0	[5]
B(j)F-9,10-diol	3	60	1.7	[5]
Benzo(j)fluoranthene	1	70	3.4	[5]
B(j)F-4,5-diol	1	78	4.3	[5]

This data indicates that the metabolite B(j)F-4,5-diol is a potent tumor initiator, supporting the metabolic activation theory of **Benzo(j)fluoranthene**'s carcinogenicity.[5]

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